alpha-Tocopherol acetate

Catalog No.
S604807
CAS No.
52225-20-4
M.F
C₃₁H₅₂O₃
M. Wt
472.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocopherol acetate

CAS Number

52225-20-4

Product Name

alpha-Tocopherol acetate

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C₃₁H₅₂O₃

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1

InChI Key

ZAKOWWREFLAJOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, Acetate, Tocopherol, alpha Tocopherol, alpha Tocopherol Acetate, alpha Tocopherol Hemisuccinate, alpha Tocopherol Succinate, alpha Tocopheryl Calcium Succinate, alpha-Tocopherol, alpha-tocopherol acetate, alpha-tocopherol hemisuccinate, alpha-tocopherol succinate, alpha-Tocopheryl Calcium Succinate, d alpha Tocopherol, d alpha Tocopheryl Acetate, d-alpha Tocopherol, d-alpha-Tocopheryl Acetate, R,R,R-alpha-Tocopherol, Tocopherol Acetate, Tocopherol Succinate, Tocopherol, d-alpha, Tocopheryl Acetate, vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
  • Origin and Significance: ATA is a synthetic derivative of alpha-tocopherol, the most biologically active form of vitamin E found naturally in plants []. Vitamin E plays a crucial role in cellular antioxidant defense mechanisms, protecting cells from damage caused by free radicals []. ATA is commonly used in dietary supplements and cosmetic products due to its stability compared to alpha-tocopherol itself [].

Molecular Structure Analysis

  • Key Features: ATA's structure consists of alpha-tocopherol, where a hydroxyl group is esterified with acetic acid. This esterification results in a more stable molecule compared to alpha-tocopherol []. The core structure of alpha-tocopherol includes a chromanol ring with a long, unsaturated hydrocarbon tail (phytyl tail), contributing to its fat-soluble nature [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for ATA synthesis. One common approach involves the esterification of alpha-tocopherol with acetic anhydride in an organic solvent with an acid catalyst [].

CH₃(CH₂₂)₃-CH(CH₃)(CH₂₂)₃-CH-CH₂OH (α-Tocopherol) + CH₃COOCOCH₃ (Acetic anhydride) →
CH₃(CH₂₂)₃-CH(CH₃)(CH₂₂)₃-CH-CH₂OCOCH₃ (α-Tocopherol acetate) + CH₃COOH (Acetic acid) []

  • Decomposition

    ATA can hydrolyze (breakdown) in the body or under acidic or alkaline conditions to yield alpha-tocopherol and acetic acid [].

  • Other Relevant Reactions

    As an antioxidant, ATA can scavenge free radicals, donating a hydrogen atom to stabilize the free radical and prevent further damage []. However, the extent of this reaction in the body depends on conversion to alpha-tocopherol.


Physical And Chemical Properties Analysis

  • Melting Point: 32-34 °C
  • Boiling Point: Decomposes at around 240 °C []
  • Solubility: Soluble in organic solvents like acetone, chloroform, and diethyl ether; poorly soluble in ethanol []
  • Stability: More stable than alpha-tocopherol due to the esterified hydroxyl group, offering a longer shelf life [].
  • In Biological Systems: After ingestion, ATA is absorbed in the small intestine and transported to tissues throughout the body. Inside cells, enzymes can hydrolyze ATA back to alpha-tocopherol, the active form []. Alpha-tocopherol acts as an antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage [].

It's important to note that the efficiency of ATA conversion to alpha-tocopherol in the body is debated. Some studies suggest limited conversion in the skin, potentially reducing its effectiveness in topical applications [].

  • Toxicity: ATA is generally considered safe for most people when taken at recommended doses. However, high doses can cause side effects like nausea, diarrhea, and fatigue.
  • Flammability: ATA is likely combustible but specific flammability data is limited.
  • Reactivity: No significant hazards regarding reactivity are reported in scientific literature.

Antioxidant Properties:

One primary area of research focuses on the antioxidant properties of alpha-tocopherol acetate. As an antioxidant, it helps neutralize free radicals in the body, which are unstable molecules that can damage cells and contribute to various diseases. Studies have investigated its potential role in preventing or delaying the onset of:

  • Age-related neurodegenerative diseases: Research suggests that alpha-tocopherol acetate might offer some protective benefits against cognitive decline and Alzheimer's disease, although further studies are needed to confirm this. [Source: National Institutes of Health (NIH) - ]
  • Cardiovascular diseases: Studies have explored the potential of alpha-tocopherol acetate in reducing the risk of heart disease, but the evidence is inconclusive and further research is necessary. [Source: National Library of Medicine (PubMed) - ]

Vitamin E Deficiency:

Alpha-tocopherol acetate is also used in research to study and treat vitamin E deficiency, which can occur due to malabsorption or insufficient dietary intake. Studies investigate its efficacy in treating symptoms associated with deficiency, such as:

  • Peripheral neuropathy: This condition affects the nerves, causing symptoms like numbness, tingling, and weakness in the hands and feet. Research suggests alpha-tocopherol acetate can improve symptoms in some cases. [Source: National Center for Biotechnology Information (NCBI) - ]
  • Ataxia: This neurological condition affects coordination and balance. Studies have shown mixed results regarding the effectiveness of alpha-tocopherol acetate in treating ataxia. [Source: National Center for Biotechnology Information (NCBI) - ]

Other Research Applications:

Beyond the areas mentioned above, alpha-tocopherol acetate is also used in various other research projects, including:

  • Cancer research: Studies are exploring the potential role of alpha-tocopherol acetate in preventing or treating certain types of cancer, although the results are inconclusive and further research is ongoing. [Source: National Cancer Institute (NCI) - ]
  • Skin health research: Some studies investigate the potential benefits of alpha-tocopherol acetate in improving skin health and wound healing, but more research is needed to confirm its efficacy.

Physical Description

Solid

XLogP3

10.8

Melting Point

26.5-27.5°C

UNII

WR1WPI7EW8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1806 of 1909 companies (only ~ 5.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Antioxidants

Other CAS

58-95-7
7695-91-2
52225-20-4

Biological Half Life

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antioxidant

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate: ACTIVE

Dates

Modify: 2023-08-15

A Rational design of multi-functional nanoplatform: Fluorescent-based "off-on" theranostic gold nanoparticles modified with D-α-Tocopherol succinate

Ayşegül Demiral, Nihan Verimli, S İrem Goralı, Hülya Yılmaz, Mustafa Çulha, S Sibel Erdem
PMID: 34330081   DOI: 10.1016/j.jphotobiol.2021.112261

Abstract

It is crucial to develop nanocarrier systems to detect and treat drug-resistant micro tumors to prevent recurrence and/or metastasis of cancer. Due to their exceptional features such as biocompatibility, easy surface modification, serving as imaging and therapeutic agent, gold nanoparticles (AuNPs) draw attention as theranostic agents. It is beneficial to combine AuNPs with a second imaging and/or treatment modality such as photodynamic therapy (PDT). PDT is a non-mutagenic treatment approach in which photosensitizer is activated with light, generating reactive oxygen species and/or free radicals to destroy tumor cells. With the aim of developing "off-on" theranostic system, citrate stabilized spherical 13 nm AuNPs were densely coated with polyethylene glycol (PEG). To advance the theranostic feature of PEGylated AuNPs, they were further functionalized with FDA-Approved photosensitizer, Verteporfin (BPD-MA). Due to static quenching between BPD-MA and AuNPs as well as in between nearby BPD-MA molecules, the fluorescence of the ground state complex is quenched and the system is in "off" state. When BPD-MA molecules are cleaved from the AuNPs surface and diffuse away, fluorescence is recovered. Consequently, the system switches to the "on" state. Among the various mole ratios of BPD-MA carrying conjugates prepared, the most promising candidate was selected based on stability, quenching factor, and fluorescence recovery rate. The conjugate was further decorated with D-α-Tocopherol succinate (VitES) to increase the therapeutic efficacy of the theranostic agent via enhancing cellular uptake. Our results showed that it was possible to achieve as high as 80 times fluorescence quenching when the system was "off". As the system switched from "off" to "on" state, 51% of the fluorescence was recovered. When BPD-MA was immobilized on the PEGylated AuNPs, the phototoxic effect of BPD-MA increased twice against the MCF-7 cell line. Moreover, the developed system showed four times more phototoxicity than BPD-MA alone after it was decorated with VitES. Since the developed system is capable of dual imaging (computed tomography and fluorescence) and dual treatment (PDT and hyperthermia), it potentially offers superior imaging and therapy options for various types of in vitro/in vivo applications.


A Fast and Efficient Ultrasound-Assisted Extraction of Tocopherols in Cow Milk Followed by HPLC Determination

Archimede Rotondo, Giovanna Loredana La Torre, Teresa Gervasi, Giacomo di Matteo, Mattia Spano, Cinzia Ingallina, Andrea Salvo
PMID: 34361798   DOI: 10.3390/molecules26154645

Abstract

A fast HPLC method with fluorescence detector (FD) was developed for the determination of three tocopherols (TOCs) in milk samples from
cattle breed. The ultrasound-assisted procedure was optimized for the extraction of TOCs prior to HPLC/FD analysis, reducing sample preparation time and allowing a fast quantification of α-tocopherol, δ-tocopherol and γ tocopherol. The optimized ultrasonic extraction combines an efficient and simple saponification at room temperature and a rapid HPLC quantification of TOCs in milk. The precision of the full analytical procedure was satisfactory and the recoveries at three spiked levels were between 95.3% and 87.8%. The linear correlations were evaluated (R
> 0.99) and the relative standard deviation (RSD) values for intra-day and inter-day tests at three spiked levels were below 1% for the retention time and below 5.20% for the area at low level spiking. The proposed procedure, reducing the experimental complexity, allowed accurate extraction and detection of three TOCs in milk samples from
cattle breed.


Progress in the study of D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) reversing multidrug resistance

Huixian Yan, Xiyou Du, Rujuan Wang, Guangxi Zhai
PMID: 34130211   DOI: 10.1016/j.colsurfb.2021.111914

Abstract

Currently, multidrug resistance (MDR) is one of the major reasons for failure in clinical cancer chemotherapy. Overexpression of the ATP binding cassette (ABC) transporter P-glycoprotein (P-gp), which significantly increases the efflux of anticancer drugs from tumor cells, enhances MDR. In the past few decades, four generations of P-gp inhibitors have appeared. However, they are limited in clinical application due to their severe toxic side effects. As a P-gp inhibitor and carrier for loading chemotherapy agents, TPGS has received increasing attention due to its advantages and unique properties of reversing MDR. TPGS is an amphipathic agent that increases the solubility of most chemotherapy drugs and decreases severe side effects. In addition, TPGS is an excellent carrier with P-gp-inhibiting ability. In this review, we summarize the latest articles on TPGS-based nanodelivery systems to prevent MDR.


Formulation and evaluation of a α-linolenic acid and vitamin E succinate microemulsion with low surfactant content and free of co-surfactant for use as a nutritional supplement

Dan Ye, Liyan Shen, Ying Sun, Di Zhang, Xiao Tan, Panpan Jing, Min Zhang, Qingping Tian
PMID: 34186478   DOI: 10.1016/j.foodchem.2021.130433

Abstract

Herein, we have designed an alcohol-free and low-surfactant microemulsion to safely and effectively supply α-linolenic acid (ALA) and vitamin E (VE). Ternary phase diagrams show that the use of medium- or short-chain alcohols as the co-surfactant (CoS) was unfavorable for the formation of the ALA microemulsion due to the competitive hydrogen bonding effect and vitamin E succinate (VES) significantly increased the ALA microemulsion region by improving the hydrophilicity of the oil phase. The optimal microemulsion formulation (M
) was 6.86% ALA, 1.14% VES, 12% surfactant and 80% water, with uniformly dispersed spherical particles with diameters of ~ 25.41 nm and viscosity of 35.17 mPa·s. The M
was stable to high temperature, ionic strength and pH, and exhibited good physical and anti-oxidation stability. The M
facilitated the release and hydrolysis of VES, indicating that the CoS-free microemulsion with low surfactant content is promising for the safe and effective supply of ALA and VE.


Alpha-tocopheryl Succinate in Extender Improves the Post Thaw Quality of Water Buffalo Spermatozoa

L Kanwal, S A H Shah, H Ahmed, A Hussain, S M H Andrabi
PMID: 33988644   DOI:

Abstract

Alpha-tocopheryl succinate, a major chain-splitting antioxidant, is the most effective form of vitamin E and may be used in the semen extender for cryopreservation of buffalo spermatozoa.
To use different concentrations of alpha-tocopheryl succinate (T1, 0.3 mM, T2, 0.6 mM, and T3, 0.9 mM) and control (0.0 mM) in extender for dose optimization and hence improve the frozen-thawed quality of water buffalo spermatozoa.
Semen samples were collected from three mature buffalo bulls with artificial vagina (42°C) and this study was replicated for five times. Semen was cryopreserved by conventional method which included filling of semen per experimental treatment into 0.5 mL French straws, sealing with polyvinyl alcohol powder and keeping them 5 cm above the liquid nitrogen vapors for 12 min and storing in liquid nitrogen tank. Frozen-thawed semen was also processed for total antioxidant capacity content (TAC) and lipid peroxidation (LPO) level by thiobarbituric acid (TBA). Computer-assisted semen analysis (CASA) and other assays were also performed.
TAC levels were higher (P<0.05) with T2 and T3 as compared to T1 and control. LPO levels were lower (P<0.05) with T2 and T3 as compared to T1 and control. Sperm progressive motility (%) and rapid velocity (%) were higher (P<0.05) with T2 and T3 as compared to control. The extender containing T3 had higher (P<0.05) sperm average path velocity (μm/s) and straight line velocity (μm/s) as compared to control. At 1 and 2 h incubation period (37 °C) T2 and T3 in extenders had higher (P<0.05) progressive motility and rapid velocity compared to control. Sperm supra vital plasma membrane integrity (%), mitochondrial transmembrane potential (%), viable and intact acrosome (%) and DNA integrity (%) were higher (P<0.05) with T2 and T3 as compared to T1 and control, respectively.
The supplementation of alpha-tocopheryl succinate in extender, either at 0.6 (T2) or 0.9 (T3) mM concentrations improves the post thaw quality of water buffalo spermatozoa by sustaining the TAC levels and keeping the LPO levels lower as compared to the control. It is suggested that future study should be aimed to explore the influence of these optimal concentrations of alpha-tocopheryl succinate on in vivo fertility of buffalo bull spermatozoa.


The Potential of Virgin Olive Oil from cv. Chondrolia Chalkidikis and Chalkidiki (Greece) to Bear Health Claims according to the European Legislation

Aspasia Mastralexi, Maria Z Tsimidou
PMID: 34073383   DOI: 10.3390/molecules26113184

Abstract

The European food legislation authorizes the use of certain health claims based on a scientific basis. This study aimed to evaluate the fatty acid, tocopherol, and polar phenol composition of virgin olive oil (VOO) from cv. Chondrolia Chalkidikis and Chalkidiki regarding the fulfillment of official requirements for the health claims of 'oleic acid', 'vitamin E', and 'olive oil polyphenols'. The examination of representative industrial VOOs from 15 olive mills of the Chalkidiki regional unit showed that the two cultivars yield oils contained the necessary concentrations of the responsible bioactive compounds. This evidence was further substantiated by a four harvest study whereby olives from different maturity stages were sampled from three olive groves. Oils were extracted at a laboratory scale and examined for their content in the above-mentioned three categories of constituents. Oils produced at industrial scale from olives harvested on the 'technological optimum' stage according to the olive grove proprietor were also analyzed. Extra virgin olive oil of the studied cultivars can safely bear the generic claims for 'oleic acid' and 'vitamin E'. The cultivars present great potential regarding the total hydroxytyrosol and tyrosol content of the extracted oil required to attain the third health claim that may be influenced negatively by manufacturing practices.


Circulating Alpha-Tocopherol Levels, Bone Mineral Density, and Fracture: Mendelian Randomization Study

Karl Michaëlsson, Susanna C Larsson
PMID: 34198753   DOI: 10.3390/nu13061940

Abstract

Recent cohort studies indicate a potential role of the antioxidant α-tocopherol in reducing bone loss and risk of fractures, especially hip fractures. We performed a Mendelian randomization investigation of the associations of circulating α-tocopherol with estimated bone mineral density (eBMD) using heel ultrasound and fractures, identified from hospital records or by self-reports and excluding minor fractures. Circulating α-tocopherol was instrumented by three genetic variants associated with α-tocopherol levels at
< 5 × 10
in a genome-wide association meta-analysis of 7781 participants of European ancestry. Summary-level data for the genetic associations with eBMD in 426,824 individuals and with fracture (53,184 cases and 373,611 non-cases) were acquired from the UK Biobank. Two of the three genetic variants were strongly associated with eBMD. In inverse-variance weighted analysis, a genetically predicted one-standard-deviation increase of circulating α-tocopherol was associated with 0.07 (95% confidence interval, 0.05 to 0.09) g/cm
increase in BMD, which corresponds to a >10% higher BMD. Genetically predicted circulating α-tocopherol was not associated with odds of any fracture (odds ratio 0.97, 95% confidence interval, 0.91 to 1.05). In conclusion, our results strongly strengthen a causal link between increased circulating α-tocopherol and greater BMD. Both an intervention study in those with a low dietary intake of α-tocopherol is warranted and a Mendelian randomization study with fragility fractures as an outcome.


Dynamics of Serum Retinol and Alpha-Tocopherol Levels According to Non-Alcoholic Fatty Liver Disease Status

Dongsub Jeon, Minkook Son, Juhyun Shim
PMID: 34069568   DOI: 10.3390/nu13051720

Abstract

The available data on the association between micronutrients in the blood and non-alcoholic fatty liver disease (NAFLD) are limited. To investigate the clinical implications of this relationship, we sought to identify the difference in the serum levels of vitamins A and E according to NAFLD status using data from the seventh Korea National Health and Nutrition Examination Survey. In this cross-sectional study of the Korean population, NAFLD and its severity were defined using prediction models. Differences in the prevalence and severity of NAFLD were analyzed according to serum retinol (vitamin A) and alpha (α)-tocopherol (vitamin E) levels. Serum levels of retinol and α-tocopherol were positively correlated with the prevalence of NAFLD. In most prediction models of the NAFLD subjects, serum retinol deficiency was significantly correlated with advanced fibrosis, while serum α-tocopherol levels did not differ between individuals with or without advanced fibrosis. Similar trends were also noted with cholesterol-adjusted levels of α-tocopherol. In summary, while circulating concentrations of retinol and α-tocopherol were positively associated with the presence of NAFLD, advanced liver fibrosis was only correlated with serum retinol levels. Our findings could provide insight into NAFLD patient care at a micronutrient level.


Hepatic resistance to cold ferroptosis in a mammalian hibernator Syrian hamster depends on effective storage of diet-derived α-tocopherol

Daisuke Anegawa, Yuki Sugiura, Yuta Matsuoka, Masamitsu Sone, Mototada Shichiri, Reo Otsuka, Noriko Ishida, Ken-Ichi Yamada, Makoto Suematsu, Masayuki Miura, Yoshifumi Yamaguchi
PMID: 34172811   DOI: 10.1038/s42003-021-02297-6

Abstract

Mammalian hibernators endure severe and prolonged hypothermia that is lethal to non-hibernators, including humans and mice. The mechanisms responsible for the cold resistance remain poorly understood. Here, we found that hepatocytes from a mammalian hibernator, the Syrian hamster, exhibited remarkable resistance to prolonged cold culture, whereas murine hepatocytes underwent cold-induced cell death that fulfills the hallmarks of ferroptosis such as necrotic morphology, lipid peroxidation and prevention by an iron chelator. Unexpectedly, hepatocytes from Syrian hamsters exerted resistance to cold- and drug-induced ferroptosis in a diet-dependent manner, with the aid of their superior ability to retain dietary α-tocopherol (αT), a vitamin E analog, in the liver and blood compared with those of mice. The liver phospholipid composition is less susceptible to peroxidation in Syrian hamsters than in mice. Altogether, the cold resistance of the hibernator's liver is established by the ability to utilize αT effectively to prevent lipid peroxidation and ferroptosis.


Tocopherols and Tocotrienols-Bioactive Dietary Compounds; What Is Certain, What Is Doubt?

Kacper Szewczyk, Aleksandra Chojnacka, Magdalena Górnicka
PMID: 34207571   DOI: 10.3390/ijms22126222

Abstract

Tocopherols and tocotrienols are natural compounds of plant origin, available in the nature. They are supplied in various amounts in a diet, mainly from vegetable oils, some oilseeds, and nuts. The main forms in the diet are α- and γ-tocopherol, due to the highest content in food products. Nevertheless, α-tocopherol is the main form of vitamin E with the highest tissue concentration. The α- forms of both tocopherols and tocotrienols are considered as the most metabolically active. Currently, research results indicate also a greater antioxidant potential of tocotrienols than tocopherols. Moreover, the biological role of vitamin E metabolites have received increasing interest. The aim of this review is to update the knowledge of tocopherol and tocotrienol bioactivity, with a particular focus on their bioavailability, distribution, and metabolism determinants in humans. Almost one hundred years after the start of research on α-tocopherol, its biological properties are still under investigation. For several decades, researchers' interest in the biological importance of other forms of vitamin E has also been growing. Some of the functions, for instance the antioxidant functions of α- and γ-tocopherols, have been confirmed in humans, while others, such as the relationship with metabolic disorders, are still under investigation. Some studies, which analyzed the biological role and mechanisms of tocopherols and tocotrienols over the past few years described new and even unexpected cellular and molecular properties that will be the subject of future research.


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